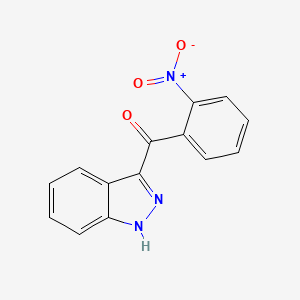
(1H-Indazol-3-yl)(2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Indazol-3-yl)(2-nitrophenyl)methanone is a chemical compound with the molecular formula C14H9N3O3 It is characterized by the presence of an indazole ring fused with a nitrophenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indazol-3-yl)(2-nitrophenyl)methanone typically involves the condensation of 1H-indazole-3-carboxaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity, as well as the use of automated equipment for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
(1H-Indazol-3-yl)(2-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone linkage can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Oxidation: The indazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4)
Major Products Formed
Reduction: (1H-Indazol-3-yl)(2-aminophenyl)methanone
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized indazole derivatives
Scientific Research Applications
(1H-Indazol-3-yl)(2-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (1H-Indazol-3-yl)(2-nitrophenyl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indazole and nitrophenyl moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- (1H-Indazol-3-yl)(4-nitrophenyl)methanone
- (1H-Indazol-3-yl)(2-chlorophenyl)methanone
- (1H-Indazol-3-yl)(2-methylphenyl)methanone
Uniqueness
(1H-Indazol-3-yl)(2-nitrophenyl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
821767-56-0 |
|---|---|
Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1H-indazol-3-yl-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9N3O3/c18-14(10-6-2-4-8-12(10)17(19)20)13-9-5-1-3-7-11(9)15-16-13/h1-8H,(H,15,16) |
InChI Key |
ZQFVIYZUGUFOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
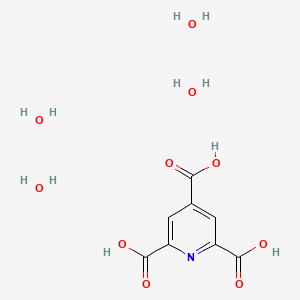
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)


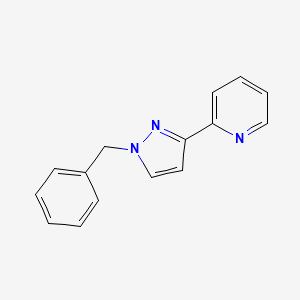
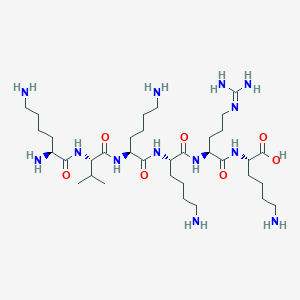
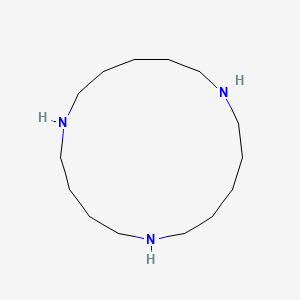
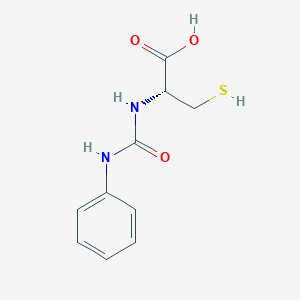
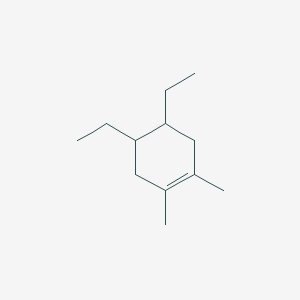
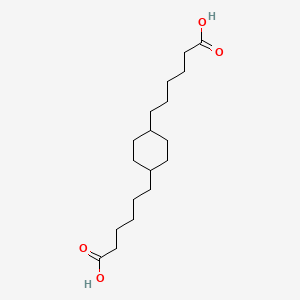

![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
